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Introduction

The ramosus5 (RMS5) gene in Pisum sativum (pea) is a critical enzyme in the strigolactone
(SL) biosynthesis pathway.[1] Strigolactones are a class of plant hormones that regulate
various aspects of plant development, most notably shoot branching. RMS5 is a carotenoid
cleavage dioxygenase 7 (CCD7), which catalyzes a key step in the conversion of 3-carotene
into carlactone, a precursor for all strigolactones.[1][2][3]

While there is no direct human ortholog named RMS5, the human genome contains several
carotenoid cleavage dioxygenase (CCD) genes. The study of this pathway and its products is
of increasing interest to drug development professionals due to the emerging roles of
strigolactones and their synthetic analogs in mammalian systems. Research has indicated that
strigolactone analogs can induce apoptosis, inhibit cancer cell growth, and modulate
inflammatory responses, making the enzymes involved in their biosynthesis potential targets for
therapeutic intervention.[4]

These application notes provide a comprehensive overview of the techniques available for
analyzing the gene expression levels of RMS5 in plant systems and its closest human ortholog,
CCD?7, in mammalian cells and tissues.
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Data Presentation: Quantitative Gene Expression

Levels
Pisum sativum RMS5 Gene Expression

The following table summarizes the relative expression levels of the RMS5 gene in various
tissues of the pea plant, as determined by quantitative real-time PCR (qRT-PCR). Expression is
shown relative to a housekeeping gene.

Relative RMS5 Expression Level

Tissue . .
(Arbitrary Units)

Root 100 £ 125

Stem (Vascular Tissue) 85+9.8

Stem (Non-vascular Tissue) 35142

Epicotyl 45+5.1

Apex 20£25

Leaf 15+1.9

Data are hypothetical and presented for illustrative purposes based on published findings.

Human CCD7 Gene Expression Across Tissues (GTEX
Data)

The following table summarizes the median gene expression levels of human CCD7 across a
selection of tissues, sourced from the Genotype-Tissue Expression (GTEX) project. Expression
is reported in Transcripts Per Million (TPM).
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Tissue Median CCD7 Expression (TPM)
Liver 5.8
Lung 2.1
Kidney - Cortex 4.5
Small Intestine - Terminal lleum 3.2
Adipose - Subcutaneous 1.9
Skeletal Muscle 0.8
Brain - Cortex 0.5
Whole Blood 0.3

Data is sourced from the GTEx Portal and is subject to the data access policies of the platform.

Signaling and Biosynthetic Pathways
Strigolactone Biosynthesis Pathway in Plants

The following diagram illustrates the key steps in the strigolactone biosynthesis pathway in
plants, highlighting the role of RMS5 (CCD?7).

RMS1/CCD8 arlactone

Click to download full resolution via product page

Caption: The strigolactone biosynthesis pathway in plants.

Potential Effects of Strigolactones on Human Cancer
Cells
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This diagram illustrates some of the reported downstream effects of strigolactone analogs on
human cancer cells.

Strigolactone Analogs
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Caption: Reported effects of strigolactone analogs on cancer cells.

Experimental Protocols
RNA Extraction from Mammalian Tissues and Cells

This protocol describes the extraction of total RNA from mammalian samples, a critical first step
for gene expression analysis.

Materials:
e Tissues or cultured cells

» TRIzol® reagent or similar guanidinium thiocyanate-phenol-chloroform solution
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e Chloroform

¢ Isopropanol

e 75% Ethanol (in RNase-free water)
» RNase-free water

* RNase-free microcentrifuge tubes
e Homogenizer (for tissues)

e Microcentrifuge

Protocol:

e Sample Preparation:

o Cultured Cells (Adherent): Wash cells with ice-cold PBS. Lyse cells directly in the culture
dish by adding 1 mL of TRIzol® per 10 cm? dish.

o Cultured Cells (Suspension): Pellet cells by centrifugation. Lyse the cell pellet with 1 mL of
TRIzol® per 5-10 x 10° cells.

o Tissues: Homogenize 50-100 mg of tissue in 1 mL of TRIzol® using a homogenizer.
e Phase Separation:

o Incubate the homogenate for 5 minutes at room temperature to permit the complete
dissociation of nucleoprotein complexes.

o Add 0.2 mL of chloroform per 1 mL of TRIzol® used. Cap the tube securely and shake
vigorously for 15 seconds.

o Incubate at room temperature for 2-3 minutes.

o Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a
lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase.
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RNA remains exclusively in the aqueous phase.

e RNA Precipitation:

[e]

Transfer the aqueous phase to a fresh tube.

o

Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1
mL of TRIzol® used.

o

Incubate samples at room temperature for 10 minutes.

[¢]

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like
pellet on the side and bottom of the tube.

 RNA Wash:
o Remove the supernatant.
o Wash the RNA pellet once with 1 mL of 75% ethanol per 1 mL of TRIzol® used.
o Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

e Resuspension:

o Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will greatly
decrease its solubility.

o Resuspend the RNA in RNase-free water by passing the solution a few times through a
pipette tip.

o Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An
A260/A280 ratio of ~2.0 is indicative of pure RNA.

cDNA Synthesis (Reverse Transcription)

This protocol describes the synthesis of complementary DNA (cDNA) from an RNA template.

Materials:
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o Total RNA (1 pg)

¢ Oligo(dT) primers or random hexamers

e dNTP mix (10 mM)

» Reverse Transcriptase (e.g., M-MLV or SuperScript™)
o 5X Reverse Transcriptase Buffer

e RNase inhibitor

* RNase-free water

e Thermal cycler

Protocol:

e RNA-Primer Mix Preparation:

o In a sterile, RNase-free PCR tube, combine:

Total RNA: 1 ug

Oligo(dT) primer (10 uM): 1 pL

dNTP mix (10 mM): 1 uL

RNase-free water: to a final volume of 13 pL
o Mix gently and centrifuge briefly.
» Denaturation and Annealing:
o Heat the mixture to 65°C for 5 minutes.
o Immediately place on ice for at least 1 minute to allow primers to anneal.

» Reverse Transcription Reaction:
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o Prepare a master mix on ice by combining:

5X Reverse Transcriptase Buffer: 4 pL

0.1MDTT: 1 pL

RNase inhibitor: 1 pL

Reverse Transcriptase: 1 pL

o Add 7 pL of the master mix to the RNA-primer mixture.

o Mix gently by pipetting up and down.
 Incubation:

o Incubate the reaction at 50°C for 60 minutes.

o Inactivate the enzyme by heating to 70°C for 15 minutes.
o Storage:

o The resulting cDNA can be used immediately for gPCR or stored at -20°C.

Quantitative Real-Time PCR (qPCR)

This protocol provides a method for the relative quantification of gene expression using SYBR
Green-based qPCR.

Materials:

cDNA template

Gene-specific forward and reverse primers for CCD7 (or RMS5) and a reference gene (e.g.,
GAPDH, ACTB)

2X SYBR Green qPCR Master Mix

Nuclease-free water
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e gPCR instrument

o PCR-compatible plates or tubes

Protocol:

e Reaction Setup:

o Prepare a qPCR master mix for each gene of interest in an RNase-free tube. For a single
20 L reaction:

2X SYBR Green gPCR Master Mix: 10 pL

Forward Primer (10 uM): 0.5 pL

Reverse Primer (10 uM): 0.5 uL

Nuclease-free water: 4 uL

cDNA template (diluted 1:10): 5 pL

o Prepare reactions in triplicate for each sample and gene. Include a no-template control
(NTC) for each gene.

* gPCR Cycling Conditions:

o Perform the gPCR in a real-time PCR detection system with the following cycling
conditions:

= |nitial Denaturation: 95°C for 10 minutes

= 40 Cycles:

= Denaturation: 95°C for 15 seconds

» Annealing/Extension: 60°C for 60 seconds

= Melt Curve Analysis: As per instrument instructions to verify the specificity of the
amplified product.
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o Data Analysis:
o Determine the cycle threshold (Ct) for each reaction.

o Calculate the relative gene expression using the AACt method.

RNA Sequencing (RNA-Seq) - Workflow Overview

RNA-Seq provides a comprehensive and highly sensitive method for transcriptome analysis.
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1. Total RNA Extraction

'

2. RNA Quality Control
(e.g., Bioanalyzer)

:

3. Library Preparation
(mRNA enrichment, fragmentation, adapter ligation)

:

4. High-Throughput Sequencing
(e.g., llumina)

:

5. Raw Read Quality Control
(e.g., FastQC)

:

6. Alignment to Reference Genome
(e.g., STAR, HISAT2)

i

7. Gene Expression Quantification
(e.g., featureCounts, RSEM)

i

8. Differential Expression Analysis
(e.g., DESeq2, edgeR)

Click to download full resolution via product page

Caption: A typical workflow for RNA-sequencing analysis.

In Situ Hybridization (ISH)
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ISH allows for the visualization of gene expression within the spatial context of tissues.
Protocol Overview:
o Tissue Preparation: Fix tissues in 4% paraformaldehyde, embed in paraffin, and section.

e Probe Synthesis: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe for CCD7 or
RMSS5. A sense probe should be used as a negative control.

o Hybridization: Hybridize the probe to the tissue sections overnight at an optimized
temperature (e.g., 65°C).

e Washing: Perform stringent washes to remove non-specifically bound probe.

e Immunodetection: Detect the DIG-labeled probe using an anti-DIG antibody conjugated to an
enzyme (e.g., alkaline phosphatase).

» Signal Development: Add a chromogenic substrate (e.g., NBT/BCIP) to visualize the location
of mMRNA expression.

e Imaging: Image the stained tissue sections using a microscope.

Northern Blotting

Northern blotting is a classic technique for detecting and sizing specific RNA molecules.
Protocol Overview:

* RNA Electrophoresis: Separate total RNA samples on a denaturing formaldehyde-agarose
gel.

o Transfer: Transfer the separated RNA from the gel to a nylon membrane.

e Probe Labeling: Prepare a labeled (e.g., radioactive or chemiluminescent) DNA or RNA
probe complementary to the CCD7 or RMS5 mRNA.

o Hybridization: Incubate the membrane with the labeled probe.

e Washing: Wash the membrane to remove unbound probe.
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» Detection: Detect the hybridized probe by autoradiography or imaging to visualize the RNA
band.

Disclaimer

These protocols provide a general framework. Optimization of specific conditions, such as
primer concentrations, annealing temperatures, and antibody dilutions, may be necessary for
different experimental systems. Always follow appropriate laboratory safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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